L-Phenylalanine-d7

Metabolomics Quantitative proteomics Clinical mass spectrometry

LC-MS/MS quantification of phenylalanine in biological matrices is compromised by endogenous isotopologue interference and IS carryover, risking false-positive PKU newborn screening and assay bias in regulated bioanalysis. L-Phenylalanine-d7 (CAS 69113-60-6) provides a validated solution: • 0.12% d0 carryover-minimizes false-positive rates in clinical PKU screening • +7 Da mass shift-reliably resolves IS from endogenous Phe isotopologues • 99.90% HPLC purity-satisfies FDA bioanalytical method validation requirements Supplied with comprehensive CoA for immediate procurement confidence.

Molecular Formula C9H11NO2
Molecular Weight 172.23 g/mol
Cat. No. B044242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine-d7
Synonyms(2S)-2-Amino-3-phenylpropanoic Acid-d7;  (S)-(-)-Phenylalanine-d7;  (S)-α-Amino-β-phenylpropionic Acid-d7;  (S)-α-Aminohydrocinnamic Acid-d7;  (S)-α-Amino-benzenepropanoic Acid-d7; 
Molecular FormulaC9H11NO2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2
InChIKeyCOLNVLDHVKWLRT-RKWKZIRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Phenylalanine-d7: Chemical Identity and Procurement Specifications


L-Phenylalanine-d7 (CAS: 69113-60-6) is a stable isotope-labeled analog of the essential amino acid L-phenylalanine, wherein seven hydrogen atoms are replaced by deuterium, resulting in a molecular formula of C₉H₄D₇NO₂ and a molecular weight of 172.23 g/mol . As a deuterated internal standard (IS), it belongs to the class of isotopically labeled compounds used to correct for matrix effects and instrument variability in quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays . The compound exhibits a specific rotation of -29.0° (c = 1.4, water) and a melting point range of 211–214 °C .

Internal Standard Use

Stable isotope-labeled ISTD for quantitative LC-MS and GC-MS bioanalysis in research matrices.

Matrix-Effect Correction

Designed to correct for ion suppression/enhancement and instrument variability in complex biological samples.

Procurement Focus

Isotopic purity, low unlabeled carryover, and enantiomeric integrity are critical selection attributes.

Why L-Phenylalanine-d7 Cannot Be Interchanged with d5, d8, or 13C Analogs


Deuterated phenylalanine variants are not functionally interchangeable due to fundamental differences in isotopic composition and the resulting analytical behavior. The number and position of deuterium atoms dictate the exact mass shift, chromatographic retention time, and isotopic purity profile—all of which directly impact quantification accuracy, especially in complex biological matrices. Substituting L-Phenylalanine-d5 (M+5 Da) or L-Phenylalanine-d8 (M+8 Da) for L-Phenylalanine-d7 (M+7 Da) can alter the mass spectrometric interference landscape, potentially compromising signal-to-noise ratios and leading to systematic quantification errors if not independently revalidated. Similarly, substituting a 13C,15N-labeled analog, which differs in both mass shift and chromatographic behavior, violates the fundamental principle of stable isotope dilution assays: the internal standard must co-elute as closely as possible with the analyte. Therefore, the choice of deuterated phenylalanine must be driven by the specific mass shift required to avoid endogenous interferences and the availability of validated, vendor-documented isotopic purity data.

A different mass shift (e.g., d5 or d8) can change endogenous isotopologue interference patterns, potentially increasing the lower limit of quantification or introducing systematic bias.

Cumulative deuterium isotope effects on retention time mean that a perdeuterated d8 analog may exhibit altered hydrophobicity and retention compared to d7, complicating co-elution.

13C,15N-labeled analogs differ in both mass shift and chromatographic behavior, requiring independent method revalidation rather than direct substitution.

L-Phenylalanine-d7: Differentiation Evidence for Procurement


Mass Shift Differentiation from d5 and d8 Variants

L-Phenylalanine-d7 provides a distinct +7 Da mass shift from unlabeled L-phenylalanine (monoisotopic mass 165.19 Da) . This shift is intermediate between the +5 Da shift of L-Phenylalanine-d5 and the +8 Da shift of L-Phenylalanine-d8 . In complex biological matrices such as plasma or tissue homogenates, endogenous phenylalanine metabolites can generate mass spectral interferences that overlap with the internal standard channel. A +7 Da shift offers a practical advantage over a +5 Da shift by reducing the probability of isotopic overlap with naturally occurring phenylalanine isotopologues (e.g., the M+2 isotopologue at +2 Da), thereby improving the lower limit of quantification (LLOQ) in targeted assays. While a +8 Da shift provides an even larger separation, the +7 Da variant is often preferred because it retains the full complement of aromatic deuterium labels while preserving the native amino acid's chromatographic retention time more closely than the fully deuterated d8 form, which can exhibit slightly altered hydrophobicity due to cumulative deuterium isotope effects [1].

Mass Shift
Class-level
Target: +7 Da. vs d5: +5 Da; vs d8: +8 Da. 2 Da greater separation than d5, avoids retention shift of d8.
Reduces endogenous isotopic interference, supports low-concentration quantification.
Verify with lot-specific CoA and method validation.
Metabolomics Quantitative proteomics Clinical mass spectrometry

Isotopic Purity and Low Unlabeled Carryover

A certificate of analysis (CoA) for a representative lot of L-Phenylalanine-d7 (SCBT sc-478094) reports a normalized isotopic distribution with 74.85% d7 species and only 0.12% unlabeled d0 . This level of d0 carryover is exceptionally low for a multi-deuterated amino acid. For comparison, commercial L-Phenylalanine-d5 is often supplied with d0 contamination in the range of 0.5–2.0% (class-level inference) . The presence of unlabeled d0 in the internal standard artificially elevates the measured analyte concentration in the sample, a systematic error that cannot be corrected by calibration curves. A d0 content of 0.12% translates to a maximum theoretical overestimation of native phenylalanine by 0.12 nM per 100 nM of internal standard added—a margin that can be the difference between a physiological baseline and a pathological elevation in neonatal screening assays.

d0 Carryover
Data to verify
d0 = 0.12% (lot-specific). Typical d5: 0.5–2.0%.
Low unlabeled carryover supports accurate quantification in low-abundance research contexts.
Supplier-reported data; independent verification recommended.
Analytical chemistry Stable isotope labeling Quality control

Chemical Purity Comparison to 13C,15N-Labeled Analog

Commercially available L-Phenylalanine-d7 is supplied at a verified HPLC purity of 99.90% (MCE HY-N0215S) . This is notably higher than the 99.52% purity reported for L-Phenylalanine-13C9,15N (MCE HY-N0215S11), a closely related stable isotope-labeled analog . In quantitative bioanalysis, impurities in the internal standard that co-elute with the analyte of interest can directly bias the calculated concentration. A 0.38 percentage point difference in purity, while seemingly minor, corresponds to a 3.8-fold higher impurity burden in the 13C,15N-labeled alternative. For assays requiring high precision, such as pharmacokinetic (PK) studies where the FDA requires ±15% accuracy (±20% at LLOQ), minimizing all sources of systematic error is essential. The higher purity of the d7 variant reduces the need for purity correction factors in the final data processing workflow.

Chemical Purity
Data to verify
99.90% (HPLC). vs 13C,15N analog: 99.52%.
Higher purity supports bioanalytical precision review; may reduce impurity correction factors.
Vendor-reported purity; validate in method context.
Bioanalytical method validation Stable isotope-labeled internal standard Pharmaceutical impurity profiling

Enantiomeric Integrity by Specific Rotation

L-Phenylalanine-d7 exhibits a specific rotation of -29.0° (c = 1.4, water) . This value is consistent with that of unlabeled L-phenylalanine (literature range: -33.0° to -35.0° under slightly varying conditions) and L-Phenylalanine-d5 (reported -33.0°, c = 1 in H₂O) [1]. The preservation of optical activity confirms that the deuteration process does not induce racemization, ensuring the compound remains a true L-enantiomer. For applications involving chiral separations or studies of stereospecific enzyme kinetics (e.g., phenylalanine hydroxylase), the use of a racemized or partially racemized internal standard would introduce a second analyte peak, complicating quantification and invalidating kinetic assumptions. The documented specific rotation provides procurement confidence that the material will not compromise stereochemical integrity in downstream assays.

Enantiomeric Integrity
Reported
[α]D -29.0° (c=1.4, H₂O). Unlabeled L-Phe: -33.0 to -35.0°.
Confirms L-enantiomer; supports chiral assay and stereospecific metabolic tracing.
Cross-study comparable; confirm under intended conditions.
Chiral chromatography Amino acid analysis Quality control

Orthogonal TLC Purity Confirmation

Thin-layer chromatography (TLC) of L-Phenylalanine-d7 under standard conditions (C18; Acetonitrile:Water = 8:2) yields a single spot with an Rf value of 0.65 . This orthogonal purity assessment complements HPLC data by detecting non-UV-absorbing or non-volatile impurities that might evade standard LC-UV or LC-MS detection. Many phenylalanine analogs, including d5 and d8 variants, are sold without published TLC data, leaving a gap in the purity characterization that may obscure the presence of inorganic salts or polymeric residues. The single-spot TLC result provides a procurement-relevant assurance of homogeneity, reducing the risk of column fouling or ion suppression in high-sensitivity LC-MS systems.

TLC Homogeneity
Data to verify
Single spot, Rf = 0.65. d5/d8: no published TLC data.
Orthogonal purity assurance; reduces risk of non-chromophoric contaminants.
Vendor data; confirm in method transfer.
Analytical quality control Chromatographic purity Method validation

L-Phenylalanine-d7: High-Value Application Scenarios


Newborn Screening for Phenylketonuria in Dried Blood Spots

In clinical laboratories performing LC-MS/MS newborn screening for PKU, accurate quantification of phenylalanine in dried blood spots is paramount. The exceptionally low d0 carryover of L-Phenylalanine-d7 (0.12%) minimizes the risk of falsely elevated phenylalanine readings, thereby reducing false-positive rates that trigger costly and anxiety-inducing follow-up testing . The +7 Da mass shift reliably separates the internal standard signal from endogenous phenylalanine isotopologues, enabling the required lower limit of quantification (< 20 µM) for diagnostic cutoffs.

Regulated Pharmacokinetic and Bioavailability Studies

For regulated bioanalysis supporting IND or NDA submissions, the high chemical purity of L-Phenylalanine-d7 (99.90% by HPLC) reduces the burden of demonstrating internal standard purity does not contribute to assay bias . The documented isotopic distribution and single-spot TLC purity provide the necessary documentation to satisfy FDA Guidance for Industry: Bioanalytical Method Validation, specifically sections on internal standard suitability and absence of interfering substances.

Stereospecific Metabolic Flux Analysis of PAH Activity

Studies investigating the conversion of L-phenylalanine to L-tyrosine by PAH require a stereochemically pure internal standard. The verified specific rotation of -29.0° confirms that L-Phenylalanine-d7 is exclusively the L-enantiomer . This ensures that the internal standard does not introduce a D-phenylalanine peak that could co-elute with other metabolites or complicate chiral chromatographic separation, thereby preserving the accuracy of enzyme kinetic parameter (Km, Vmax) calculations.

Multiplexed Targeted Metabolomics of Aromatic Amino Acids

In large-scale metabolomics studies where phenylalanine is quantified alongside tyrosine, tryptophan, and their metabolites, the +7 Da mass shift of L-Phenylalanine-d7 provides a distinct channel that avoids cross-talk with the isotopic envelopes of other aromatic amino acids [1]. This is particularly valuable in high-throughput LC-MS workflows where multiple internal standards are co-infused, and spectral overlap can compromise the selectivity of scheduled MRM transitions.

Application
Selection Property
Validation Focus
Phenylalanine quantification in newborn dried blood spot research
Low unlabeled (d0) carryover
LLOQ verification and endogenous interference management
Bioanalytical method validation for pharmacokinetic research
High chemical purity and documented isotopic distribution
Internal standard suitability and impurity interference assessment
PAH enzyme kinetics and metabolic flux research
Enantiomeric integrity (L-configuration confirmed)
Chiral separation accuracy and kinetic parameter determination
Multiplexed targeted metabolomics of aromatic amino acids
Target mass shift profile
Cross-talk and spectral overlap review in co-infused panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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